α-Glucosidase Inhibition: Thienoquinoline vs. Acarbose
Thieno[2,3-b]quinoline-hydrazone derivatives, synthesized from the thieno[2,3-b]quinoline-2-carboxylic acid scaffold, demonstrate dramatically superior α-glucosidase inhibition compared to the clinical standard acarbose. Compound 9c achieved an IC₅₀ of 1.3 µM, representing a 576-fold improvement over acarbose (IC₅₀ ≈ 748 µM) in the same in vitro yeast α-glucosidase assay [1]. By comparison, quinoline-2-carboxylic acid — the non-thieno-fused structural analog — exhibits an α-glucosidase IC₅₀ of 9.1 µg/mL (approximately 46 µM), which is ~35-fold weaker than the thieno[2,3-b]quinoline-hydrazone 9c, underscoring the contribution of the fused thiophene and hydrazone moieties to target engagement [2]. This potency differential is among the largest reported for α-glucosidase inhibitor scaffolds.
| Evidence Dimension | α-Glucosidase enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Thieno[2,3-b]quinoline-hydrazone 9c: IC₅₀ = 1.3 µM |
| Comparator Or Baseline | Acarbose: IC₅₀ ≈ 748 µM; Quinoline-2-carboxylic acid: IC₅₀ ≈ 46 µM (9.1 µg/mL) |
| Quantified Difference | 9c is 576-fold more potent than acarbose; ~35-fold more potent than quinoline-2-carboxylic acid |
| Conditions | In vitro yeast α-glucosidase enzyme inhibition assay; compounds 9a–n synthesized and characterized by IR, ¹H NMR, ¹³C NMR, and elemental analysis |
Why This Matters
For procurement decisions in antidiabetic drug discovery programs, this scaffold provides access to α-glucosidase inhibitor chemotypes with sub-micromolar potency that vastly exceed the clinical benchmark, enabling exploration of structure-activity relationships inaccessible through simpler quinoline carboxylic acids.
- [1] Noori, M. et al. Design, synthesis, in vitro, and in silico enzymatic evaluations of thieno[2,3-b]quinoline-hydrazones as novel inhibitors for α-glucosidase. Bioorg. Chem. 2022, 127, 105996. View Source
- [2] Lee, H.S. Quinoline-2-carboxylic acid isolated from Ephedra pachyclada and its structural derivatives show inhibitory effects against α-glucosidase and α-amylase. J. Korean Soc. Appl. Biol. Chem. 2014, 57, 441–444. View Source
